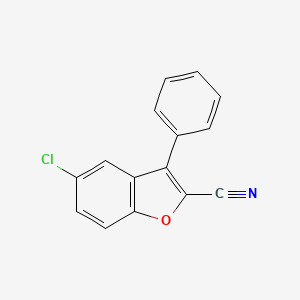![molecular formula C13H16O3 B8687349 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one](/img/structure/B8687349.png)
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is an organic compound featuring a tetrahydropyran ring substituted with a benzyloxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one typically involves the formation of the tetrahydropyran ring followed by the introduction of the benzyloxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst can yield the tetrahydropyran ring. Subsequent protection of the hydroxyl group with a benzyloxymethyl group can be achieved using benzyl chloromethyl ether in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
科学的研究の応用
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
作用機序
The mechanism of action of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Tetrahydropyran-4-one: Lacks the benzyloxymethyl group but shares the tetrahydropyran ring structure.
2-Methyltetrahydropyran-4-one: Similar structure with a methyl group instead of a benzyloxymethyl group.
2-Phenoxymethyltetrahydropyran-4-one: Contains a phenoxymethyl group instead of a benzyloxymethyl group.
Uniqueness
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
2-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChIキー |
FQRZWENPZZUNLY-UHFFFAOYSA-N |
正規SMILES |
C1COC(CC1=O)COCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-ethyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8687286.png)

![trimethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B8687298.png)





![2-(Dimethylamino)benzo[d]oxazol-5-ol](/img/structure/B8687334.png)
![Dimethyl[benzyl(methyl)amino]propanedioate](/img/structure/B8687354.png)

![3-[4-(Dimethylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B8687371.png)

